molecular formula C5H6N2S B3053315 2-Amino-4,5-dihydrothiophene-3-carbonitrile CAS No. 52989-46-5

2-Amino-4,5-dihydrothiophene-3-carbonitrile

Cat. No. B3053315
CAS RN: 52989-46-5
M. Wt: 126.18 g/mol
InChI Key: FOCRBNWARAKKSL-UHFFFAOYSA-N
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Description

“2-Amino-4,5-dihydrothiophene-3-carbonitrile” is a chemical compound that has been the subject of various studies . It is particularly interesting within the realm of medicinal chemistry . Many compounds based on the 2-aminothiophene structural motif, which this compound is part of, show a broad range of biological properties .


Synthesis Analysis

The synthesis of “2-Amino-4,5-dihydrothiophene-3-carbonitriles” involves either the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .


Chemical Reactions Analysis

The “2-Amino-4,5-dihydrothiophene-3-carbonitriles” can undergo Mannich-Type Reactions leading to new Hexahydrothieno[2,3-d]pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : A method for stereoselective synthesis of trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles was developed, using base-catalyzed reactions. This method provides a structured approach to produce specific isomers of this compound (Dotsenko et al., 2007).

Applications in Material Science

  • Photovoltaic Properties : Studies on 4H-pyrano[3,2-c]quinoline derivatives, which include 2-amino-4,5-dihydrothiophene-3-carbonitrile, reveal potential applications in organic–inorganic photodiode fabrication. These compounds exhibit photovoltaic properties, making them suitable for use in electronic devices (Zeyada et al., 2016).

Medical and Biological Research

  • Antitumor Activity : Novel targets of 2-aminothiophene derivatives were synthesized and examined for antitumor activity against human tumor cell lines. These derivatives, including 2-amino-4,5-dihydrothiophene-3-carbonitrile, showed significant growth inhibition in cell lines, indicating potential for cancer research and treatment applications (Khalifa et al., 2020).

Synthesis of Novel Compounds

  • Formation of New Hexahydrothieno[2,3-d]pyrimidines : Research into the synthesis and reaction mechanisms of 2-amino-4,5-dihydrothiophene-3-carbonitriles has led to the development of new methods for constructing thieno[2,3-d]pyrimidine core systems, valuable in the creation of novel chemical compounds (Dotsenko et al., 2021).

Advanced Synthesis Techniques

  • Solvent-Free Synthesis : A novel, environmentally friendly approach for synthesizing 2-aminothiophene-3-carbonitrile derivatives using high-speed vibration milling has been developed. This method provides advantages in terms of reaction time and ease of conditions, representing a significant step in green chemistry (Xu et al., 2014).

Mechanism of Action

The mechanism of the first reaction in the synthesis of “2-Amino-4,5-dihydrothiophene-3-carbonitriles” was studied using high-level quantum chemical calculations . Density functional theory (DFT) studies were carried out to determine the mechanism of the first reaction .

Future Directions

The “2-Amino-4,5-dihydrothiophene-3-carbonitriles” and related molecules are of particular interest, especially within the realm of medicinal chemistry . They show a broad range of biological properties and have potential applications in the preparation of functional materials . Therefore, future research may focus on exploring these applications further.

properties

IUPAC Name

5-amino-2,3-dihydrothiophene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-3-4-1-2-8-5(4)7/h1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRBNWARAKKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464631
Record name 2-Amino-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52989-46-5
Record name 2-Amino-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dihydrothiophene-3-carbonitrile
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Reactant of Route 6
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